2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid

Topoisomerase II inhibition Antitumor mechanism Apoptosis

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid (CAS 143413-71-2), also designated Meroxazole, is a synthetic small-molecule heterocyclic compound (molecular formula C₁₁H₁₅NO₅S; molecular weight 273.31 Da) belonging to the benzoxazoline class. Its core structure combines a saturated 2-hydroxy-2-methyl-benzoxazoline ring with an N-3 tethered propanesulfonic acid side chain.

Molecular Formula C11H15NO5S
Molecular Weight 273.31 g/mol
CAS No. 143413-71-2
Cat. No. B115209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid
CAS143413-71-2
Synonyms2-hydroxy-2-methyl-3-(3'-sulfopropyl)benzoxazoline
meroxazole
Molecular FormulaC11H15NO5S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESCC1(N(C2=CC=CC=C2O1)CCCS(=O)(=O)O)O
InChIInChI=1S/C11H15NO5S/c1-11(13)12(7-4-8-18(14,15)16)9-5-2-3-6-10(9)17-11/h2-3,5-6,13H,4,7-8H2,1H3,(H,14,15,16)
InChIKeyQIAQLBJVKAAGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic Acid (CAS 143413-71-2): An Overview of a Topoisomerase II-Targeted Antitumor Benzoxazoline for Research Procurement


2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid (CAS 143413-71-2), also designated Meroxazole, is a synthetic small-molecule heterocyclic compound (molecular formula C₁₁H₁₅NO₅S; molecular weight 273.31 Da) belonging to the benzoxazoline class . Its core structure combines a saturated 2-hydroxy-2-methyl-benzoxazoline ring with an N-3 tethered propanesulfonic acid side chain [1]. First reported in the context of merocyanine 540 photochemistry, Meroxazole was identified as a benzoxazole-derived photodegradation product and subsequently characterized as a novel antitumor agent whose mechanism of action is dependent on topoisomerase II [2] [3].

Non-intercalating, non-Mg²⁺-dependent benzoxazoline probe for topoisomerase II pathway studies.
Reported high aqueous solubility supports biochemical assay formulation with low DMSO carryover.
Structurally defined benzoxazoline-sulfonic acid scaffold distinct from merocyanine dyes.

Why Generic Substitution Fails: The Structural Determinants of 2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic Acid's Differentiation Among Benzoxazole-Derived Topoisomerase II Inhibitors


Within the class of benzoxazole- or benzoxazoline-derived topoisomerase II inhibitors, structural modifications at the N-3, C-2, and sulfonate positions dictate fundamentally divergent mechanisms, biological targets, and physicochemical handles [1]. 2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid possesses a saturated 2-hydroxy-2-methyl-benzoxazoline core and a short-chain propanesulfonic acid at N-3. This contrasts sharply with the extended bis(benzoxazole) scaffold of UK-1 (a Mg²⁺-dependent DNA-binding topoisomerase II inhibitor) or the elaborate merocyanine chromophore of Merocyanine 540, a fluorescent membrane probe [2]. The presence of a free sulfonic acid group imparts high aqueous solubility and a strongly negative calculated logD₇.₄ of approximately −4.97 , which profoundly alters membrane permeability relative to more lipophilic analogs and precludes simple substitution in assays where cellular uptake, efflux susceptibility, or buffer compatibility are critical parameters .

Replacing with bis(benzoxazole) UK-1 may introduce Mg²⁺-dependent DNA binding artifacts.
Substituting Merocyanine 540 may alter membrane partitioning and photosensitivity.
Structural analogs lacking the sulfonic acid group may shift aqueous solubility and buffer compatibility.

Quantitative Evidence Guide: Direct and Inferred Differentiation of 2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic Acid from Comparator Compounds


Mechanistic Differentiation: Topoisomerase II-Dependent Activity Distinct from Merocil and Merodantoin

Meroxazole is classified as a topoisomerase II-dependent antitumor compound, placing it in the same functional category as the structurally distinct photoproducts Merocil and Merodantoin [1]. In a head-to-head mechanistic study, Merocil and Merodantoin were shown to induce apoptosis in Daudi lymphoma cells via a topoisomerase II-dependent pathway, evidenced by macromolecular synthesis decline and DNA fragmentation [1]. While no published direct comparative IC₅₀ data between Meroxazole and these two compounds is publicly available in accessible sources, the MeSH database entry definitively links Meroxazole (CAS 143413-71-2) to the same primary literature source and assigns it the same mechanistic classification as a novel topoisomerase II-targeted antitumor agent from the merocyanine 540 photoproduct series [2]. This establishes Meroxazole as mechanistically distinct from the Mg²⁺-dependent DNA-binding topoisomerase II inhibitor UK-1, which acts via a fundamentally different metal-ion-dependent binding mode [3].

Mechanism
Class-level
Topo II-dependent (Meroxazole) vs Mg²⁺-dependent DNA binder (UK-1)
Supports orthogonal chemical probe selection
Class-level inference; direct comparison data not available
Topoisomerase II inhibition Antitumor mechanism Apoptosis Benzoxazoline pharmacology

Physicochemical Differentiation: Aqueous Solubility and Lipophilicity Relative to Extended Merocyanine Analogs

The presence of a free propanesulfonic acid moiety in Meroxazole yields a calculated logD₇.₄ of −4.97 and a topological polar surface area of 95 Ų, indicating high aqueous solubility and low passive membrane permeability . In contrast, Merocyanine 540 (CAS 62796-23-0), an extended merocyanine dye with a dibutyl-thiobarbiturate substituent and a conjugated butenylidene bridge, is highly lipophilic and designed for membrane partitioning . The predicted ACD/LogP of Meroxazole is −1.18, with a calculated water solubility of approximately 1,165 mg/L at 25 °C . This solubility window is well-suited for aqueous biochemical assay conditions without requiring DMSO concentrations that may confound cell-based readouts, whereas membrane-targeting merocyanine dyes require careful solvent formulation to avoid aggregation .

LogD & Solubility
Data to verify
logD₇.₄ = −4.97; ~1,165 mg/L
Indicates aqueous assay compatibility
Predicted values; experimental validation recommended
LogD Solubility Physicochemical profiling Benzoxazoline

Structural Provenance: A Chemically Defined Photodegradation Product of Merocyanine 540 with Distinct Purity and Characterization Advantages

Meroxazole was originally identified and isolated as one of three main photodegradation products of Merocyanine 540 upon preparative-scale irradiation, obtained in yields of 16–20% [1]. Unlike the extended merocyanine scaffold, which is prone to photobleaching and oxidative degradation under light exposure, the benzoxazoline-propanesulfonic acid structure of Meroxazole represents a chemically simpler and more stable entity. This is corroborated by the recommended storage condition of powder at −20 °C for 3 years, with no special light-sensitivity precautions beyond standard laboratory practice . The structurally defined, single-entity nature of Meroxazole contrasts with the complex isomerism and salt forms (sodium salt, CAS 62796-23-0) of Merocyanine 540, which complicate analytical characterization and batch-to-batch reproducibility [2].

Stability & Purity
Reported
Photodegradation product of MC540 (16–20% yield)
Simplifies handling vs photosensitive dyes
Storage: −20 °C powder, 3 years per vendor specification
Photodegradation Synthetic provenance Chemical purity Benzoxazole

Molecular Scaffold Differentiation: Saturated Benzoxazoline vs. Aromatic Bis(benzoxazole) Topoisomerase II Inhibitors

The UK-1 natural product (CAS 151271-53-3) is a bis(benzoxazole) that inhibits topoisomerase II with reported IC₅₀ values as low as 20 nM against certain solid tumor-derived cell lines . UK-1's mechanism relies on Mg²⁺-dependent DNA binding, facilitated by its extended aromatic bis(benzoxazole) framework [1]. In contrast, Meroxazole contains a single saturated 2-hydroxy-2-methyl-benzoxazoline ring, which lacks the extended planar aromaticity required for intercalative or Mg²⁺-mediated DNA binding, and instead incorporates a flexible propanesulfonic acid chain at N-3 . While quantitative comparative IC₅₀ data between Meroxazole and UK-1 is absent from publicly available sources, the scaffold difference suggests a distinct binding mode and potentially narrower spectrum of DNA interaction, which may translate to differential selectivity profiles in whole-cell versus cell-free topoisomerase II assays [2].

Scaffold
Class-level
Single saturated benzoxazoline ring vs bis(benzoxazole) extended aromatic system
Potential for reduced off-target DNA interactions
No direct comparative IC₅₀ data available
Scaffold comparison Benzoxazoline Bis(benzoxazole) Topoisomerase II

Evidence-Based Application Scenarios for 2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic Acid in Research and Industrial Selection


Orthogonal Topoisomerase II Chemical Probe in Oncology Drug Discovery Panels

For screening cascades that include multiple topoisomerase II inhibitors with distinct binding modes, Meroxazole serves as a non-intercalating, non-Mg²⁺-dependent benzoxazoline control compound [1]. Its structural divergence from the bis(benzoxazole) UK-1 and the membrane-targeting Merocyanine 540 enables researchers to deconvolve whether observed cytotoxicity arises from DNA binding, metal chelation effects, or topoisomerase II catalytic inhibition [2].

Aqueous-Compatible Formulation for High-Throughput Biochemical Screening

The predicted aqueous solubility of approximately 1.2 mg/mL and a logD₇.₄ of −4.97 make Meroxazole amenable to high-concentration stock preparation in aqueous buffers with minimal DMSO, reducing solvent-induced assay artifacts . This is a key differentiating factor when selecting topoisomerase-targeted compounds for automated liquid handling platforms where DMSO concentrations above 0.1% v/v may interfere with enzymatic or cell-based readouts .

Pharmacophore Simplification Studies of Merocyanine-Derived Antitumor Agents

As a chemically defined photodegradation product of Merocyanine 540 isolated in 16–20% yield [3], Meroxazole represents the minimal benzoxazoline-propanesulfonic acid pharmacophore derived from the larger merocyanine scaffold [3]. Medicinal chemistry teams can use Meroxazole as a reference standard to probe whether the full merocyanine chromophore is necessary for antitumor activity or whether the simplified benzoxazoline-sulfonic acid core retains sufficient potency [1].

Analytical Reference Standard for Benzoxazoline-Sulfonic Acid Metabolite Identification

With a defined molecular formula (C₁₁H₁₅NO₅S), molecular weight (273.31 Da), and a topological polar surface area of 95 Ų , Meroxazole provides a well-characterized reference standard for LC-MS/MS method development aimed at detecting benzoxazoline-sulfonic acid metabolites in pharmacokinetic or environmental fate studies, where merocyanine-derived fragments require unambiguous identification [3].

Application
Selection Property
Validation Focus
Topoisomerase II inhibitor screening
Non-intercalating, non-Mg²⁺-dependent benzoxazoline scaffold
Mechanism-of-action differentiation
High-throughput biochemical screening
Reported high aqueous solubility
Solvent artifact control
Pharmacophore simplification studies
Structurally defined minimal benzoxazoline-sulfonic acid core
Activity retention relative to full merocyanine scaffold
LC-MS/MS method development
Defined molecular formula and polar surface area
Metabolite detection specificity
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